molecular formula C13H18N5O8P B12694297 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- CAS No. 104532-07-2

9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-

Cat. No.: B12694297
CAS No.: 104532-07-2
M. Wt: 403.28 g/mol
InChI Key: KETWOQQXODKSAB-WOUKDFQISA-N
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Description

9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- is a complex organic compound that belongs to the purine nucleoside family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with an ethoxycarbonyl hydroxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The process generally includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, 9-(5-O-phosphonopentofuranosyl)-: This compound is similar in structure but lacks the ethoxycarbonyl group.

    9H-Purin-6-amine, 9-(5-O-hydroxyphosphinyl)-beta-D-ribofuranosyl)-: Another similar compound with a different substituent on the ribofuranosyl moiety.

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(5-O-((ethoxycarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

104532-07-2

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid

InChI

InChI=1S/C13H18N5O8P/c1-2-24-13(21)27(22,23)25-3-6-8(19)9(20)12(26-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

KETWOQQXODKSAB-WOUKDFQISA-N

Isomeric SMILES

CCOC(=O)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCOC(=O)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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